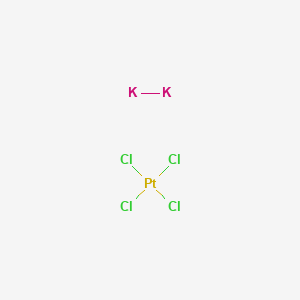
Prexasertib lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prexasertib (lactate), also known as LY2606368, is a small molecule checkpoint kinase inhibitor primarily targeting checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2). These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, Prexasertib (lactate) induces DNA double-strand breaks, leading to apoptosis or programmed cell death. This compound has shown promise in preclinical and early clinical studies for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prexasertib (lactate) is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several key steps, including the formation of the pyrazole and pyrazinecarbonitrile moieties, followed by their coupling to form the final product .
Industrial Production Methods: The industrial production of Prexasertib (lactate) has been optimized for kilogram-scale synthesis under continuous-flow current good manufacturing practices (CGMP) conditions. This process involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. The continuous-flow process offers improved performance, safety, and containment of the highly potent compound compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: Prexasertib (lactate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Prexasertib (lactate) .
Wissenschaftliche Forschungsanwendungen
Prexasertib (lactate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying checkpoint kinase inhibitors and their chemical properties.
Biology: Investigated for its effects on cell cycle regulation, DNA damage response, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma. .
Industry: Utilized in the development of new cancer therapies and in the optimization of continuous-flow synthesis processes for pharmaceutical production
Wirkmechanismus
Prexasertib (lactate) exerts its effects by inhibiting checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases are essential for regulating the cell cycle, DNA replication, and the DNA damage response. By inhibiting CHK1 and CHK2, Prexasertib (lactate) prevents the repair of DNA damage, leading to the accumulation of DNA double-strand breaks. This ultimately results in replication/mitotic catastrophe and cell death (apoptosis). The inhibition of CHK1 and CHK2 also disrupts the stabilization of replication forks and the resolution of replication stress .
Vergleich Mit ähnlichen Verbindungen
Prexasertib (lactate) is part of a class of compounds known as checkpoint kinase inhibitors. Similar compounds include:
Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancers.
Uniqueness: Prexasertib (lactate) is unique in its selective inhibition of CHK1 and CHK2, which are critical regulators of the DNA damage response. This specificity allows it to effectively induce DNA damage and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C21H25N7O5 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI-Schlüssel |
BQURYWIMQXBZFL-WNQIDUERSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Kanonische SMILES |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


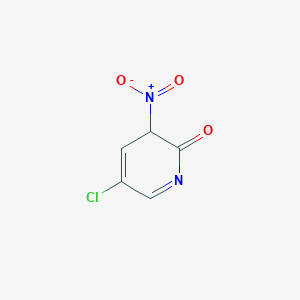
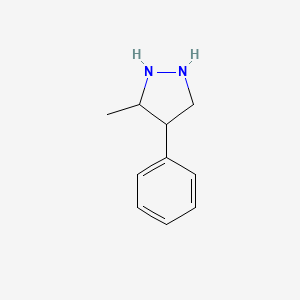
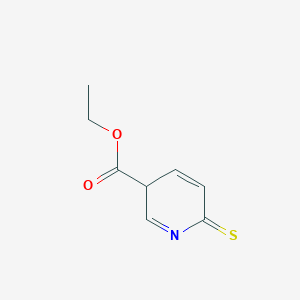

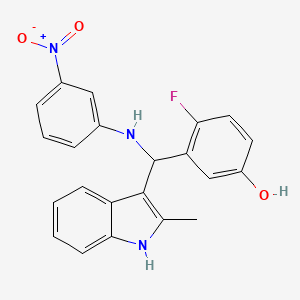


![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)

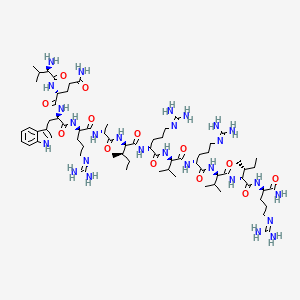

![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)

